1-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine
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Overview
Description
1-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine is a complex organic compound with multifaceted potential applications. Its structure suggests a significant role in medicinal chemistry, given the diverse functional groups present.
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and hazards. Additionally, given the biological activities exhibited by similar compounds, this compound could be investigated for potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route to this compound typically involves multiple steps, including the formation of intermediates such as 2-methylpyrazolo[1,5-a]pyrazine and piperidin-4-ol derivatives. The process would likely involve reactions like:
Cyclization of pyrazine derivatives.
Etherification to introduce the piperidin-4-ol moiety.
Alkynylation to append the but-2-ynyl chain.
Final coupling with the 4-(propan-2-yl)piperazine unit.
Industrial Production Methods
For industrial production, streamlined processes involving large-scale cyclization and coupling reactions are preferred. Catalysts and reagents are chosen to maximize yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine can undergo several types of reactions:
Oxidation: : The piperidinyl and pyrazolo moieties can be oxidized to form various N-oxides.
Reduction: : Hydrogenation of the alkyne functional group yields saturated derivatives.
Substitution: : The piperazinyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: : Alkyl halides for substitution reactions.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Saturated piperidine derivatives.
Substitution: : Various alkylated piperazines.
Scientific Research Applications
Chemistry
Used in studying reaction mechanisms and developing new synthetic methods due to its complex structure.
Biology
Investigates biological interactions at the molecular level, particularly with proteins and enzymes.
Medicine
Industry
Applicable in designing materials with specific properties due to its robust chemical structure.
Mechanism of Action
The compound’s effects are likely exerted through interaction with multiple molecular targets. The pyrazolo[1,5-a]pyrazine moiety can bind to enzyme active sites, inhibiting their action, while the piperidine and piperazine rings can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzymes or receptors relevant to disease pathways.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(1-pyrazol-4-yl)piperidin-4-yl]oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine
1-{4-[(1-{pyrazolo[1,5-a]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine
Uniqueness
This compound’s uniqueness lies in the combination of the 2-methylpyrazolo[1,5-a]pyrazine core with the piperidin-4-yl and but-2-yn-1-yl functional groups, providing a broad spectrum of potential interactions and applications in different scientific fields.
Properties
IUPAC Name |
2-methyl-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O/c1-19(2)27-15-13-26(14-16-27)9-4-5-17-30-21-6-10-28(11-7-21)23-22-18-20(3)25-29(22)12-8-24-23/h8,12,18-19,21H,6-7,9-11,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIZACXCDRGQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)OCC#CCN4CCN(CC4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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